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Introduction:

Amprenavir is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease,
an enzyme crucial for the lifecycle of the virus.[1][2] Understanding the structural basis of
Amprenavir's interaction with the protease and the mechanisms of drug resistance is
paramount for the development of more effective antiretroviral therapies. X-ray crystallography
has been an indispensable tool in elucidating these interactions at an atomic level. This
document provides a detailed overview of the experimental protocols and key structural data
obtained from the crystallographic analysis of Amprenavir in complex with both wild-type and
mutant HIV-1 proteases.

Quantitative Data Summary

The following tables summarize the crystallographic data and inhibition constants for various
Amprenavir-protease complexes. This data is critical for comparing the structural and affinity
changes associated with drug resistance mutations.

Table 1: Crystallographic Data for Amprenavir-Protease Complexes
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Protease Resolution Space

PDB ID . R-work R-free
Variant (A) Group

3NU3 Wild-Type 1.02 P212121 0.123 0.142

- PR_V32I 1.30 P212121 - -

- PR_I150V 1.40 P212121 - -

- PR_154M 1.30 P212121 - -

- PR_I154V 1.45 P212121 - -

- PR_184V 1.85 P212121 0.200 -

- PR_L90M 1.25 P212121 - -
L63P/V82T/I8

1T7J 2.20 - 0.203 0.244
4V
L101/G48V/15

3EKP 4V/IV641/vV82 2.15 - 0.196 0.254
A
Joint X-

- 2.00 - - -
ray/Neutron

Data compiled from multiple sources.[1][3][4][5][6] Note that some R-factor values were not

explicitly available in the provided search results.

Table 2: Inhibition Constants (K_i) of Amprenavir against HIV-1 Protease Variants
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Protease Variant K_i (nM) Fold Change vs. Wild-Type
Wild-Type 0.16 1
PR_V32I 1.6 10
PR_I50V 4.8 30
PR_I54M 0.48 3
PR_I154V 0.48 3
PR_184V 0.96 6
PR_L90OM 0.16 1
Quadruple Mutant -
(461/48Vv/50V/84L)

M46I 0.5
G48V 4
I50V (single) 83
184L 0.2

This table presents kinetic data showing how specific mutations affect the binding affinity of
Amprenavir.[1][7] The I50V mutation, in particular, significantly reduces the inhibitory activity of
Amprenavir.[7]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the
structural analysis of Amprenavir-protease complexes.[1][7]

Mutant Protease Generation and Expression

Objective: To produce specific drug-resistant mutants of HIV-1 protease for structural and
Kinetic analysis.

Protocol:
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» Site-Directed Mutagenesis:
o A synthetic gene for HIV-1 protease is used as a template.

o Desired mutations (e.g., M461, G48V, 150V, 184L) are introduced using PCR-based site-
directed mutagenesis with appropriate mutagenic primers.[7]

o The complete gene sequence of the mutant protease is verified by DNA sequencing to
ensure only the intended mutations are present.[7]

e Cloning into Expression Vector:

o The mutated protease gene is cloned into a suitable E. coli expression vector, such as
pSPC27.[7]

o Protein Expression:
o The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)).
o Cultures are grown in a fermentor to a high density.

o Protein expression is induced, typically leading to the formation of inclusion bodies.[7]

Protein Purification and Refolding

Objective: To obtain pure, active HIV-1 protease from inclusion bodies.
Protocol:
« Inclusion Body Isolation:
o E. coli cells are harvested and lysed.
o Inclusion bodies are isolated by centrifugation.
e Solubilization and Refolding:

o The purified inclusion bodies are solubilized in a denaturing buffer.
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o The solubilized protease is refolded by rapid dilution into a refolding buffer.[7] For
crystallization of the complex, Amprenavir is included in the refolding buffer.[7]

o Purification:

o The refolded, active protease is purified using standard chromatography techniques.

Crystallization

Objective: To grow high-quality crystals of the Amprenavir-protease complex suitable for X-ray
diffraction.

Protocol:

o Complex Formation: The purified and refolded protease is incubated with an excess of
Amprenavir to ensure complete binding.

» Crystallization Method: The hanging-drop vapor diffusion method is commonly employed.[7]
e Procedure:

o Adrop containing a mixture of the protein-inhibitor complex and the crystallization
reservoir solution is placed on a siliconized cover slip.

o The cover slip is inverted and sealed over the reservoir.

o Crystals are allowed to grow as the drop equilibrates with the reservoir solution.

X-ray Data Collection and Structure Determination

Objective: To obtain high-resolution diffraction data and determine the three-dimensional
structure of the complex.

Protocol:
e Crystal Mounting and Cryo-protection:

o Crystals are harvested from the drops and briefly soaked in a cryo-protectant solution to
prevent ice formation during data collection.
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o The crystal is then mounted on a loop and flash-cooled in liquid nitrogen.

» Data Collection:
o X-ray diffraction data is collected at a synchrotron source.
» Data Processing:

o The diffraction images are processed to determine the unit cell parameters, space group,
and reflection intensities.

e Structure Solution and Refinement:

o The structure is typically solved by molecular replacement using a previously determined
protease structure as a search model.

o The model is then refined against the experimental data to improve its quality and fit to the
electron density map.[1][7] Water molecules and other solvent molecules are added to the
model during refinement.[1]

Visualizations
Experimental Workflow

The following diagram outlines the major steps involved in the X-ray crystallographic analysis of
Amprenavir-protease complexes.
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Caption: Workflow for Amprenavir-protease crystallography.
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Amprenavir-Protease Interaction Pathway

This diagram illustrates the key interactions between Amprenavir and the HIV-1 protease
active site, as well as the influence of resistance mutations.
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Caption: Amprenavir's interactions with the HIV-1 protease active site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amprenavir-protease-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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